![molecular formula C20H24OSi B14203881 Silane, (1,1-dimethylethyl)dimethyl[4-(phenylethynyl)phenoxy]- CAS No. 839686-54-3](/img/structure/B14203881.png)
Silane, (1,1-dimethylethyl)dimethyl[4-(phenylethynyl)phenoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (1,1-dimethylethyl)dimethyl[4-(phenylethynyl)phenoxy]- is a chemical compound with the molecular formula C20H24OSi and a molecular weight of 308.495 . This compound is part of the silane family, which are silicon-based compounds widely used in various industrial and research applications.
Méthodes De Préparation
The synthesis of Silane, (1,1-dimethylethyl)dimethyl[4-(phenylethynyl)phenoxy]- typically involves the reaction of appropriate phenoxy and silane precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactors and continuous flow systems to produce the compound efficiently.
Analyse Des Réactions Chimiques
Silane, (1,1-dimethylethyl)dimethyl[4-(phenylethynyl)phenoxy]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified silane compounds with different functional groups.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex silicon-based materials. In biology and medicine, it can be used in the development of drug delivery systems and diagnostic tools due to its unique chemical properties . In industry, it is used in the production of coatings, adhesives, and sealants, where its ability to form strong bonds with various substrates is highly valued .
Mécanisme D'action
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl[4-(phenylethynyl)phenoxy]- involves its interaction with molecular targets through its silicon-based functional groups. These interactions can lead to the formation of stable bonds with other molecules, which is crucial in applications like coatings and adhesives . The pathways involved in these interactions often include the formation of siloxane bonds, which are known for their strength and stability.
Comparaison Avec Des Composés Similaires
Silane, (1,1-dimethylethyl)dimethyl[4-(phenylethynyl)phenoxy]- can be compared with other similar compounds such as Silane, (1,1-dimethylethyl)(ethenyloxy)dimethyl- and Silane, (1,1-dimethylethyl)(4-ethynylphenoxy)dimethyl- . These compounds share similar silicon-based structures but differ in their functional groups, which can lead to variations in their chemical reactivity and applications.
Propriétés
Numéro CAS |
839686-54-3 |
|---|---|
Formule moléculaire |
C20H24OSi |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-[4-(2-phenylethynyl)phenoxy]silane |
InChI |
InChI=1S/C20H24OSi/c1-20(2,3)22(4,5)21-19-15-13-18(14-16-19)12-11-17-9-7-6-8-10-17/h6-10,13-16H,1-5H3 |
Clé InChI |
HFVAYOBXMUUVTP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C#CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


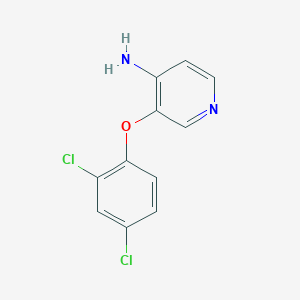
![[(2R,3S,4R,5R)-5-(2,4-dioxo-3-phenacylpyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14203802.png)

![3-[4-(Aminomethyl)phenoxy]benzoic acid](/img/structure/B14203812.png)
![2-Methyl-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14203817.png)
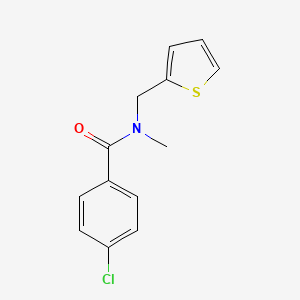
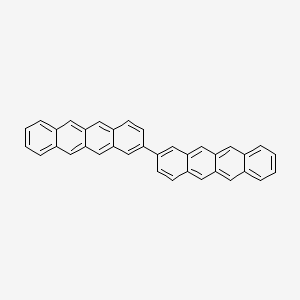
![1-Propanamine, 2,3-dibromo-N-[(3-methoxyphenyl)methylene]-](/img/structure/B14203835.png)
![5-{[(Pyridin-2-yl)imino]methyl}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14203845.png)
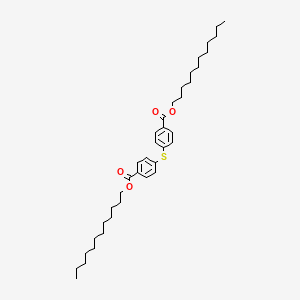
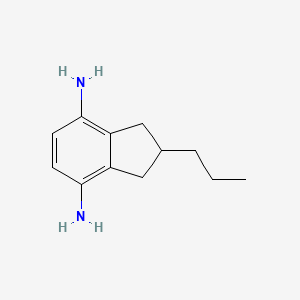
![tert-Butyl[(1-ethoxybut-1-en-1-yl)oxy]dimethylsilane](/img/structure/B14203874.png)
![n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n'-(4-ethylphenyl)urea](/img/structure/B14203886.png)

